molecular formula C11H12BrNO3 B1278763 (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate CAS No. 115199-26-3

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate

Cat. No.: B1278763
CAS No.: 115199-26-3
M. Wt: 286.12 g/mol
InChI Key: LDPXOYHMGOQPIV-JLHYYAGUSA-N
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Description

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate is an organic compound that features a methoxyimino group, a bromomethyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate typically involves the following steps:

    Formation of the Methoxyimino Group: This can be achieved by reacting a suitable aldehyde or ketone with methoxyamine hydrochloride in the presence of a base such as sodium acetate.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the phenyl ring. This can be done using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

    Esterification: The final step involves esterification of the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation: The methoxyimino group can be oxidized to form corresponding oxime derivatives.

    Reduction: The methoxyimino group can also be reduced to form amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used. Typical conditions include heating in a polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Major Products

    Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

    Oxidation: Products include oxime derivatives.

    Reduction: Products include amine derivatives.

Scientific Research Applications

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate has several scientific research applications:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate depends on its specific application. For instance, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Bromoethylamine: Contains a bromomethyl group and an amine group.

    2-Chloroethylamine: Similar structure but with a chlorine atom instead of bromine.

    3-Bromopropylamine: Contains a bromopropyl group and an amine group.

Uniqueness

(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate is unique due to the presence of both a methoxyimino group and a bromomethyl group attached to a phenyl ring

Properties

IUPAC Name

methyl (2E)-2-[2-(bromomethyl)phenyl]-2-methoxyiminoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3/c1-15-11(14)10(13-16-2)9-6-4-3-5-8(9)7-12/h3-6H,7H2,1-2H3/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDPXOYHMGOQPIV-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=NOC)C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=N/OC)/C1=CC=CC=C1CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115199-26-3
Record name Benzeneacetic acid, 2-(bromomethyl)-α-(methoxyimino)-, methyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

21.4 g (0.133 mole) of bromine are added with stirring to 27.5 g (0.133 mole) of methyl 2-methylphenylglyoxylate O-methyloxime, dissolved in 400 ml of tetrachloromethane. The mixture is then refluxed for four hours while being exposed to a 300 W Hg vapor lamp. It is then evaporated down, the residue is taken up in ethyl acetate/water and the solution is washed with H2O, dried with sodium sulfate and evaporated down. The crude product is purified by chromatography over silica gel using 9:1 cyclohexane/ethyl acetate. 17.4 g (46%) of the abovementioned compound are obtained as an oil.
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Synthesis routes and methods II

Procedure details

21.4 g (0.133 mol) of bromine are added to a stirred solution of 27.5 g (0.133 mol) of methyl 2-methylphenylglyoxylate O-methyloxime in 400 ml of tetrachloromethane. The mixture is then refluxed while irradiating with a 300W Hg vapor lamp for four hours. It is then concentrated, the residue is taken up in ethyl acetate/water, and the organic phase is washed with H2O, dried with sodium sulfate and evaporated. The crude product is purified by chromatography on silica gel with cyclohexane/ethyl acetate (9/1). 17.4 g (46%) of the abovementioned compound are obtained as an oil.
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Synthesis routes and methods III

Procedure details

Compounds of formula IV (X is CH) are prepared in an analogous manner by alkylation with methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate, as a single E isomer, can be prepared in two steps from 2-methylphenylacetate as described previously in U.S. Pat. No. 4,914,128. Compounds of formula V (X═N) are prepared by the reaction with methyl E-2-(bromomethyl)-phenyl-glyoxylate O-methyloxime in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl 2-(bromomethyl)-phenylglyoxylate O-methyloxime can be prepared as described in U.S. Pat. Nos. 4,999,042 and 5,157,144. Methyl 2-(bromomethyl)-phenylglyoxylate O-methyl-oxime is prepared from methyl 2-methylphenyl-acetate by treatment with an alkyl nitrite under basic conditions to provide after methylation, methyl 2-methyl-phenyl-glyoxalate O-methyl oxime which can also be prepared from methyl 2-methyl-phenylglyoxalate by treatment with 2-hydroxylamine hydrochloride and methylation or by treatment with methoxylamine hydrochloride.
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Synthesis routes and methods IV

Procedure details

Compounds of formula XV (X is CH) are prepared by alkylation with methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate (XIV, where A═H, X═CH and L is Br) in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl E-α-(2-bromomethylphenyl)-β-methoxyacrylate, as a single E isomer, can be prepared in two steps from 2-methylphenylacetate as described previously in U.S. Pat. No. 4,914,128, columns 3-4. Compounds of formula XVI (X═N) are prepared by the reaction with methyl E-2-(bromomethyl)phenylglyoxylate O-methyloxime (XIV, where A═H, X═N and L is Br) in the presence of a base, preferably NaOH or KOH, in a solvent, preferably acetone or methyl ethyl ketone. Methyl 2-(bromomethyl)phenylglyoxylate O-methyloxime can be prepared as described in U.S. Pat. No. 4,999,042, columns 17-18 and 5,157,144, columns 17-18. Methyl 2-(bromomethyl)phenylglyoxylate O-methyl-oxime is prepared from methyl 2-methylphenyl-acetate by treatment with an alkyl nitrite under basic conditions to provide after methylation, methyl 2-methyl-phenyl-glyoxalate O-methyl oxime which can also be prepared from methyl 2-methyl-phenylglyoxalate by treatment with 2-hydroxylamine hydrochloride and methylation or by treatment with methoxylamine hydrochloride.
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